molecular formula C10H9NO3S2 B1369995 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate CAS No. 937602-21-6

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate

Cat. No.: B1369995
CAS No.: 937602-21-6
M. Wt: 255.3 g/mol
InChI Key: MPTQKIMSSOFYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, an oxoethyl group, and a thiocyanate group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Mechanism of Action

Target of Action

The primary target of the compound 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. This results in a decrease in inflammation and pain.

Result of Action

The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.

Biochemical Analysis

Biochemical Properties

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . This inhibition can lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to have antimicrobial and anti-inflammatory activities, which are mediated through its interaction with COX-2 and other biomolecules . These interactions can lead to changes in the expression of genes involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and enzymes, modulating their function and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX-2 and other targets, resulting in prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and antimicrobial activities without significant adverse effects . At higher doses, it may cause toxicity and other adverse effects, such as gastrointestinal irritation and cardiovascular issues . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects. The compound’s metabolism can lead to the formation of active metabolites that further modulate its activity and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. The compound’s distribution within different tissues can determine its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Methylsulfonyl)benzaldehyde and ethyl thiocyanate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.

    2-(4-Methylsulfonylphenyl)benzimidazoles: Known for their selective inhibition of cyclooxygenase-2 (COX-2) and anti-inflammatory properties

Uniqueness

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is unique due to its combination of a thiocyanate group with a methylsulfonylphenyl moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(4-methylsulfonylphenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S2/c1-16(13,14)9-4-2-8(3-5-9)10(12)6-15-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTQKIMSSOFYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594804
Record name 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-21-6
Record name 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.